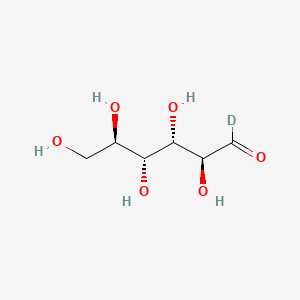

d1-Mannose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Mannose-d-3: is a naturally occurring monosaccharide, an epimer of glucose at the C-2 position. It is found in nature as a component of mannan, a polysaccharide present in various plants and microorganisms. D-Mannose-d-3 is known for its low-calorie and non-toxic properties, making it widely used in food, medicine, cosmetics, and food-additive industries . It exhibits several physiological benefits, including immune system support, diabetes management, and treatment of urinary tract infections .

準備方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-Mannose-d-3 can be synthesized from glucose through isomerization reactions. A mixed catalyst of ammonium molybdate and calcium oxide can achieve a 44.8% yield after 80 minutes at 150°C and pH 3.0.

Enzymatic Conversion: Enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase are used to convert glucose to D-mannose.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: D-Mannose-d-3 can undergo oxidation reactions to form D-mannonic acid.

Reduction: It can be reduced to form D-mannitol, a sugar alcohol.

Substitution: D-Mannose-d-3 can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are used for reduction reactions.

Substitution: Various reagents like acetic anhydride and hydrochloric acid are used for substitution reactions.

Major Products:

D-Mannonic Acid: Formed through oxidation.

D-Mannitol: Formed through reduction.

Acetylated Mannose Derivatives: Formed through substitution reactions.

科学的研究の応用

Chemistry:

- D-Mannose-d-3 is used as a starting material for synthesizing immunostimulatory agents, anti-tumor agents, and vitamins .

Biology:

Medicine:

- D-Mannose-d-3 is used in the treatment of urinary tract infections by preventing bacterial adhesion to the urinary tract lining .

- It is also used in managing diabetes and intestinal diseases .

Industry:

作用機序

Mechanism:

- D-Mannose-d-3 exerts its effects by inhibiting the adhesion of bacteria, such as Escherichia coli, to the urothelium. This competitive inhibition prevents bacterial colonization and helps flush out pathogens through urination .

Molecular Targets and Pathways:

類似化合物との比較

D-Glucose: A common monosaccharide used mainly for providing energy.

D-Fructose: Another monosaccharide with similar properties but different metabolic pathways.

D-Tagatose: A low-calorie functional sweetener with anti-biofilm effects and no glycemic impact.

D-Allulose: Known for its anti-tumor, anti-inflammatory, and anti-hypertensive properties.

Uniqueness:

特性

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.16 g/mol |

IUPAC名 |

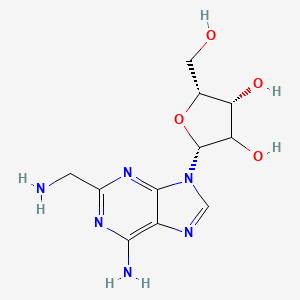

(2S,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D |

InChIキー |

GZCGUPFRVQAUEE-NHSYCOPQSA-N |

異性体SMILES |

[2H]C(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)